4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol
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Overview
Description
4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol is a complex organic compound that features a benzothiazole moiety fused with a cyclohexanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol typically involves the reaction of 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in toluene . The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride
- 6-Hydroxy-4-methyl-2-oxo-5-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile
Uniqueness
4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol is unique due to its combination of a benzothiazole moiety with a cyclohexanol structure This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
IUPAC Name |
4-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-9-15-12-3-2-4-13(14(12)18-9)16-10-5-7-11(17)8-6-10/h10-11,13,16-17H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBLSEIWNVADAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(CCC2)NC3CCC(CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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